
4-(Pyrrolidin-1-yl)benzene-1-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Pyrrolidin-1-yl)benzene-1-thiol is an organic compound characterized by a benzene ring substituted with a pyrrolidine group and a thiol group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Pyrrolidin-1-yl)benzene-1-thiol typically involves the nucleophilic substitution reaction of 4-chlorobenzenethiol with pyrrolidine. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds as follows:
4-Chlorobenzenethiol+Pyrrolidine→this compound
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Análisis De Reacciones Químicas
Types of Reactions: 4-(Pyrrolidin-1-yl)benzene-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Substitution: The pyrrolidine group can participate in nucleophilic substitution reactions.
Addition: The benzene ring can undergo electrophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or iodine in the presence of a base.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Addition: Electrophiles such as bromine or nitric acid.
Major Products Formed:
Oxidation: 4-(Pyrrolidin-1-yl)benzene-1-disulfide.
Substitution: Various substituted derivatives depending on the electrophile used.
Addition: Brominated or nitrated derivatives of the benzene ring.
Aplicaciones Científicas De Investigación
4-(Pyrrolidin-1-yl)benzene-1-thiol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of 4-(Pyrrolidin-1-yl)benzene-1-thiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, potentially altering their function. The pyrrolidine group can enhance the compound’s binding affinity to specific receptors or enzymes, influencing biological pathways.
Comparación Con Compuestos Similares
4-(Pyrrolidin-1-yl)benzonitrile: Similar structure but with a nitrile group instead of a thiol group.
4-(Pyrrolidin-1-yl)benzaldehyde: Contains an aldehyde group instead of a thiol group.
4-(Pyrrolidin-1-yl)benzoic acid: Features a carboxylic acid group in place of the thiol group.
Uniqueness: 4-(Pyrrolidin-1-yl)benzene-1-thiol is unique due to the presence of both a thiol and a pyrrolidine group, which confer distinct chemical reactivity and potential biological activity. The thiol group allows for covalent interactions with proteins, while the pyrrolidine group can enhance binding specificity and affinity.
Propiedades
Fórmula molecular |
C10H13NS |
|---|---|
Peso molecular |
179.28 g/mol |
Nombre IUPAC |
4-pyrrolidin-1-ylbenzenethiol |
InChI |
InChI=1S/C10H13NS/c12-10-5-3-9(4-6-10)11-7-1-2-8-11/h3-6,12H,1-2,7-8H2 |
Clave InChI |
UYAAIPBKIPVXNA-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(C1)C2=CC=C(C=C2)S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



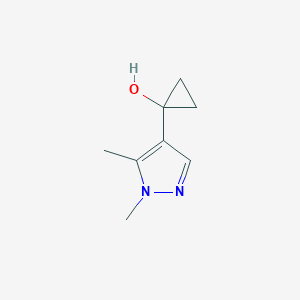
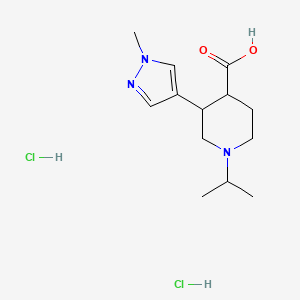
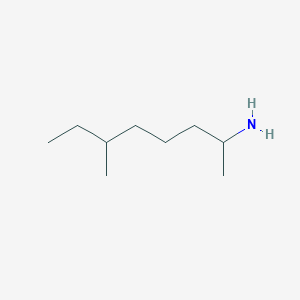
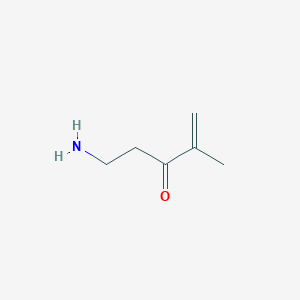
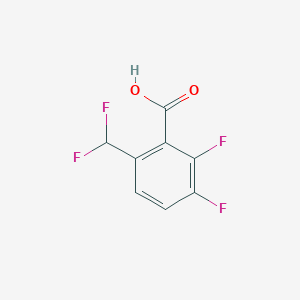
![tert-butyl N-[2-hydroxy-2-(3-hydroxyphenyl)ethyl]carbamate](/img/structure/B13581636.png)
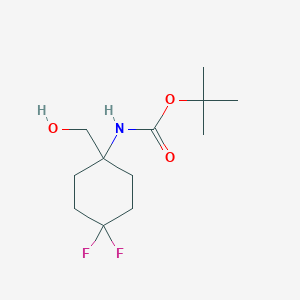
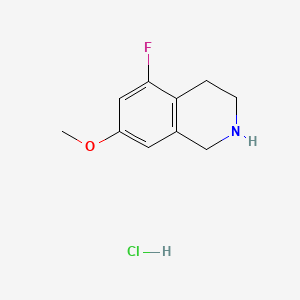

![3,3-Dimethylspiro[3.3]heptan-1-ol](/img/structure/B13581664.png)
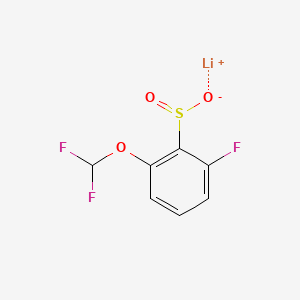
![2-(2-bromo-4-chlorophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)aceticacid](/img/structure/B13581671.png)

